2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an oxoethoxy linkage, and a thiophen-2-ylmethyl acetamide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 2-methoxyphenylamine and piperazine in the presence of a suitable solvent such as ethanol or methanol.
Introduction of the Oxoethoxy Group: The intermediate is then reacted with ethyl chloroacetate under basic conditions to introduce the oxoethoxy group.
Formation of the Final Compound: The resulting intermediate is further reacted with thiophen-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including smooth muscle contraction and neurotransmitter release. Molecular dynamics simulations and in silico docking studies have provided insights into the binding affinity and specificity of this compound for alpha1-adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar arylpiperazine structure.
Urapidil: A compound with a similar mechanism of action, used in the treatment of hypertension.
Uniqueness
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and thiophen-2-ylmethyl moieties contribute to its high binding affinity and specificity for alpha1-adrenergic receptors, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H25N3O4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H25N3O4S/c1-26-18-7-3-2-6-17(18)22-8-10-23(11-9-22)20(25)15-27-14-19(24)21-13-16-5-4-12-28-16/h2-7,12H,8-11,13-15H2,1H3,(H,21,24) |
InChI Key |
YYOUYGWZJFSRSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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